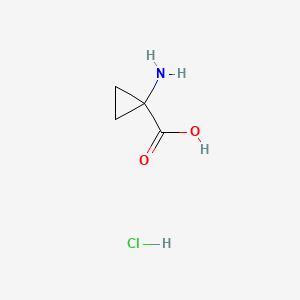

1-Aminocyclopropanecarboxylic acid hydrochloride

Übersicht

Beschreibung

1-Aminocyclopropancarbonsäurehydrochlorid ist ein cyclisches Aminosäurederivat, das einen dreigliedrigen carbocyclischen Ring enthält. Es ist ein cyclisches Homolog von Glycin und wirkt als Agonist des N-Methyl-D-Aspartat (NMDA)-Rezeptors. Diese Verbindung ist bekannt für ihre Fähigkeit, Schutz vor Glutamat-induzierter Neurotoxizität in Neuronen zu bieten .

Vorbereitungsmethoden

Die Synthese von 1-Aminocyclopropancarbonsäurehydrochlorid kann durch verschiedene Verfahren erfolgen:

Alkylierung von Glycin-Äquivalenten mit 1,2-Elektrophilen: Dieses Verfahren beinhaltet die Alkylierung von Glycin-Äquivalenten unter Verwendung von 1,2-Elektrophilen.

Intramolekulare Cyclisierung von γ-substituierten Aminosäurederivaten: Dieser Ansatz beinhaltet die intramolekulare Cyclisierung von γ-substituierten Aminosäurederivaten.

Alken-Cyclopropanierung: Dieses Verfahren verwendet Diazoverbindungen, Ylide und Carben-Zwischenprodukte, um die Cyclopropanierung von Alkenen zu erreichen.

Analyse Chemischer Reaktionen

1-Aminocyclopropancarbonsäurehydrochlorid unterliegt verschiedenen chemischen Reaktionen:

Oxidation: Diese Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Produkte zu bilden.

Reduktion: Reduktionsreaktionen können unter Verwendung gängiger Reduktionsmittel durchgeführt werden.

Substitution: Substitutionsreaktionen können mit verschiedenen Reagenzien auftreten, was zur Bildung verschiedener Derivate führt.

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Growth Regulation in Plants

1-Aminocyclopropanecarboxylic acid hydrochloride is primarily known for its role as a plant growth regulator. It functions by releasing ethylene, a crucial plant hormone that influences various growth processes such as fruit ripening and flower senescence. This property has been utilized in agricultural practices to enhance crop yields and improve fruit quality.

- Case Study: Ethylene Production

In a study assessing different concentrations of ACC applied to grapevines, it was found that higher concentrations significantly increased total anthocyanin accumulation compared to control groups. Specifically, treatments with ACC at 125 g per 100 L resulted in anthocyanin levels that were 6.6 to 8 times higher than controls, demonstrating its effectiveness in enhancing fruit coloration and quality during ripening .

Disease Resistance

ACC hydrochloride also plays a role in enhancing plant resistance to diseases. For example, certain strains of bacteria that produce ACC deaminase can protect plants from pathogens by degrading ACC, thereby reducing ethylene levels that might otherwise promote disease susceptibility.

- Case Study: Streptomyces Violaceoruber

Research highlighted the ability of Streptomyces violaceoruber, an actinobacterium producing ACC deaminase, to protect date palm seedlings from sudden decline syndrome caused by fungal pathogens. This demonstrates the potential for using ACC-degrading microorganisms as biocontrol agents in agriculture .

Biochemical Research

Metabolism Studies

The metabolism of 1-aminocyclopropanecarboxylic acid is of significant interest in biochemical research. Specific enzymes have been identified that facilitate the degradation of this compound in various microorganisms.

- Enzyme Characterization

Detailed studies have isolated bacteria capable of utilizing ACC as a carbon source, leading to the identification of an enzyme known as ACC deaminase. This enzyme has been purified and characterized for its molecular weight and substrate specificity, providing insights into its role in microbial metabolism .

Pharmaceutical Applications

Neuroprotective Properties

Recent studies indicate that ACC hydrochloride may possess neuroprotective properties, potentially useful in preventing damage from ischemia or neurological disorders.

- Mechanism of Action

The compound is thought to minimize damage produced by excitatory amino acids during events like stroke or trauma by acting on various pathways involved in neuronal protection .

Synthetic Applications

Building Block for Chemical Synthesis

ACC hydrochloride serves as a synthetic building block for the production of various agrochemicals, including bactericides and fungicides. Its ability to release ethylene under specific conditions makes it valuable in developing new formulations for pest control.

- Synthesis Process

Research has focused on optimizing synthesis methods for producing high-purity ACC hydrochloride efficiently. A notable method involves the use of cyclopropane-1,1-dicarboxylic acid diesters, which can be converted into ACC hydrochloride through a series of chemical reactions with high yields .

Wirkmechanismus

1-Aminocyclopropanecarboxylic acid hydrochloride exerts its effects by acting as an agonist of the NMDA receptor. It binds to the glycine site of the receptor, leading to the activation of the receptor and subsequent neuroprotective effects. This compound helps protect neurons from glutamate-induced neurotoxicity by modulating the activity of the NMDA receptor .

Vergleich Mit ähnlichen Verbindungen

1-Aminocyclopropancarbonsäurehydrochlorid ist aufgrund seiner cyclischen Struktur und seiner Fähigkeit, als NMDA-Rezeptoragonist zu wirken, einzigartig. Ähnliche Verbindungen umfassen:

1-Aminocyclopropan-1-carbonsäure: Diese Verbindung ist ein Vorläufer des Pflanzenhormons Ethylen und ist an verschiedenen pflanzlichen Stoffwechselprozessen beteiligt.

Coronaminsäure: Diese Verbindung ist ein konformationsstabil analoges natürlicher Aminosäuren und hat wichtige Funktionen im Pflanzenstoffwechsel.

Norcoronaminsäure: Ein weiteres Analoges natürlicher Aminosäuren mit signifikanter physiologischer Aktivität.

Diese Verbindungen weisen strukturelle Ähnlichkeiten auf, unterscheiden sich aber in ihren spezifischen biologischen Aktivitäten und Anwendungen.

Biologische Aktivität

1-Aminocyclopropanecarboxylic acid hydrochloride (ACC) is a non-proteinogenic amino acid that plays a crucial role in various biological processes, particularly in plants. It is primarily known as a precursor to the plant hormone ethylene, which regulates growth, development, and responses to environmental stresses. This article explores the biological activity of ACC, highlighting its mechanisms, effects on plant physiology, and implications for agricultural practices.

- Chemical Formula : CHNO

- Molecular Weight : 115.11 g/mol

- Classification : Non-proteinogenic alpha-amino acid

ACC is synthesized from methionine through a series of enzymatic reactions. The enzyme 1-aminocyclopropane-1-carboxylic acid synthase (ACS) catalyzes the conversion of S-adenosylmethionine (SAM) to ACC. Once synthesized, ACC is converted to ethylene by the action of ACC oxidase (ACO). Ethylene acts as a signaling molecule that modulates various physiological processes including fruit ripening, leaf senescence, and stress responses .

1. Ethylene Production

ACC is integral to ethylene biosynthesis. Ethylene regulates numerous developmental processes such as:

- Fruit Ripening : Ethylene triggers ripening in climacteric fruits by promoting changes in texture and color.

- Leaf Abscission : It plays a role in leaf drop and flower bud abscission, which is critical for plant reproduction .

2. Stress Response

ACC enhances plant resilience against abiotic stresses such as drought and salinity. Research has shown that application of ACC can improve drought resistance in maize by modulating ethylene levels, thereby enhancing physiological traits that contribute to stress tolerance .

3. Pathogen Resistance

Studies have demonstrated that ACC-producing bacteria can protect plants from fungal pathogens. For instance, Streptomyces violaceoruber has been shown to produce ACC deaminase, which reduces the severity of diseases caused by pathogens like Fusarium solani in date palms . This suggests that ACC can enhance plant immunity through both direct effects on ethylene production and indirect effects via microbial interactions.

Table 1: Summary of Key Studies on ACC

Applications in Agriculture

The biological activity of ACC has significant implications for agricultural practices:

- Crop Yield Enhancement : By applying ACC or promoting its production through microbial inoculants, farmers can potentially increase crop yields under stress conditions.

- Disease Management : Utilizing ACC-producing microbes can serve as a biocontrol strategy against fungal pathogens, reducing reliance on chemical fungicides.

Eigenschaften

IUPAC Name |

1-aminocyclopropane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2.ClH/c5-4(1-2-4)3(6)7;/h1-2,5H2,(H,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTZRHZRMLYNBRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10474677 | |

| Record name | 1-Aminocyclopropanecarboxylic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>20.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID46500458 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

68781-13-5 | |

| Record name | Cyclopropanecarboxylic acid, 1-amino-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68781-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Aminocyclopropanecarboxylic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopropanecarboxylic acid, 1-amino-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.476 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.